6-Phenyl-1,3-dihydro-indol-2-one
Description
Significance of Indole (B1671886) and Indolin-2-one Nuclei as Privileged Structures in Drug Discovery
The term "privileged structure" refers to a molecular scaffold that appears in active agents across different biological target families. researchgate.net Indole and indolin-2-one nuclei fit this description perfectly, forming the core of numerous compounds with a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govnih.govnih.gov
The significance of these scaffolds lies in their structural features. The indole nucleus, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is an aromatic heterocyclic system. ijpsr.info This structure is a key component in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin (B10506), highlighting its inherent biocompatibility. nih.gov The indolin-2-one scaffold, a hydrogenated version of an indole with a carbonyl group at the 2-position, provides a rigid framework that can be readily functionalized at multiple positions. This allows for the precise spatial arrangement of substituents to optimize interactions with biological targets. researchgate.net
The versatility of these cores enables them to mimic peptide structures and engage in various non-covalent interactions—such as hydrogen bonding, pi-stacking, and hydrophobic interactions—with the active sites of enzymes and receptors. ijpsr.info This adaptability has led to the development of many successful drugs. For instance, Sunitinib, an indolin-2-one derivative, is a multi-targeted receptor tyrosine kinase inhibitor approved for the treatment of certain cancers. nih.gov
Historical Context of Indolin-2-one Research
The history of indole chemistry began in the 19th century with research on the natural dye indigo, which led to the first synthesis of indole itself in 1866 via the zinc distillation of oxindole (B195798). ijpsr.info Research into the indolin-2-one (oxindole) core itself has evolved significantly since these early discoveries. Initially, studies were focused on fundamental synthesis and reactivity. Classic named reactions like the Stolle and Hinsberg-Stolle syntheses were developed to construct the oxindole ring system.
The discovery of naturally occurring oxindole alkaloids with potent biological activities sparked major interest in the medicinal chemistry community. This led to a surge in research aimed at synthesizing derivatives and analogs to explore their therapeutic potential. The development of modern synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and multi-component reactions, has dramatically expanded the accessible chemical space of indolin-2-one derivatives. researchgate.net These advancements have enabled chemists to systematically modify the scaffold and study structure-activity relationships (SAR), leading to the identification of potent and selective inhibitors for various therapeutic targets, particularly protein kinases. acs.org
Overview of 6-Phenyl-1,3-dihydro-indol-2-one within the Indolin-2-one Chemical Space
Within the vast family of indolin-2-one compounds, this compound represents a specific and important subclass. Its structure features the core 1,3-dihydro-indol-2-one skeleton with a phenyl group attached at the 6-position of the fused benzene ring. This substitution significantly influences the molecule's electronic properties and three-dimensional shape compared to the unsubstituted parent oxindole.
The introduction of the phenyl group at the C6-position opens up avenues for further functionalization. The phenyl ring itself can be substituted with various chemical groups, allowing for the fine-tuning of properties like solubility, lipophilicity, and target-binding interactions. Research on this scaffold often involves its use as a key intermediate in the synthesis of more complex molecules. For example, derivatives of this compound have been investigated for their potential as inhibitors of specific biological pathways.
The table below presents data from a study on related 3,3-diaryl-1,3-dihydroindol-2-one derivatives, illustrating how substitutions on the core structure, including at the N1-position and the phenyl rings, can modulate biological activity. This highlights the importance of the scaffold in generating molecular diversity for drug discovery programs.
| Compound | N-Substitution | Phenyl Ring Substitution | IC50 (µM) in CRL 2813 Cells | IC50 (µM) in CRL 2351 Cells |
| Vd | 2-(dimethylamino)ethyl | Disubstituted | Sub-micromolar | Sub-micromolar |
| Vdi | 2-(dimethylamino)ethyl | Disubstituted | Sub-micromolar | Sub-micromolar |
| IVi | Unsubstituted | 2-(pyrrolidin-1-yl)ethyl | Data not specified | Data not specified |
| IVj | Unsubstituted | 2-((diethylamino)ethyl) | Data not specified | Data not specified |
| IVe | Unsubstituted | 1-methyl-4-(ethyl)piperazine | Data not specified | Data not specified |
| This table is based on data for related 3,3-diaryl-1,3-dihydroindol-2-one compounds to illustrate structure-activity relationships. nih.gov |
This strategic placement of a phenyl group makes this compound a valuable building block for creating libraries of compounds for high-throughput screening and lead optimization in the pursuit of new therapeutic agents. omicsonline.org
Structure
3D Structure
Properties
IUPAC Name |
6-phenyl-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c16-14-9-12-7-6-11(8-13(12)15-14)10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRTXRFCARXOWJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)C3=CC=CC=C3)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40441413 | |
| Record name | 6-PHENYL-1,3-DIHYDRO-INDOL-2-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40441413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90751-00-1 | |
| Record name | 6-PHENYL-1,3-DIHYDRO-INDOL-2-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40441413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6 Phenyl 1,3 Dihydro Indol 2 One and Its Derivatives
General Synthetic Strategies for the 1,3-Dihydro-indol-2-one Core
The 1,3-dihydro-indol-2-one, or oxindole (B195798), framework is a privileged heterocyclic motif found in a wide array of natural products and pharmaceuticals. researchgate.netarkat-usa.org Consequently, numerous synthetic strategies have been developed to access this important scaffold. These methods often involve the formation of the five-membered pyrrolone ring fused to a benzene (B151609) ring.
Approaches Involving Oxindoles and Nitriles, Amides, or Imidoesters
One established route to functionalized oxindoles involves the reaction of a pre-existing oxindole with nitriles, amides, or imidoesters. beilstein-journals.orgnih.gov This approach is particularly useful for introducing substituents at the C3 position of the oxindole ring. For instance, the reaction of oxindoles with nitriles can lead to the formation of 3-(aminomethylidene)-1,3-dihydro-2H-indol-2-ones. beilstein-journals.org Similarly, amides and imidoesters can be employed to introduce various functional groups at this position. nih.gov
The conversion of primary amides to nitriles, a related transformation, can be achieved under mild conditions using reagents like oxalyl chloride and a catalytic amount of dimethyl sulfoxide (B87167) (DMSO). nih.govorganic-chemistry.org This dehydration reaction proceeds efficiently for a variety of aromatic and aliphatic amides. nih.gov The hydrolysis of nitriles, in turn, provides a reliable method for the preparation of unsubstituted amides, especially under mildly basic conditions. libretexts.org
Synthesis from 3-Substituted Oxindoles
Functionalization of the oxindole core can also be achieved by starting with 3-substituted oxindoles. Derivatives such as 3-chloromethylidene-, 3-hydroxymethylidene-, and 3-(alkoxymethylidene)oxindoles serve as versatile intermediates. beilstein-journals.orgnih.gov These compounds can react with various nucleophiles, including amines, to yield a diverse range of 3-substituted oxindole products. nih.gov This strategy allows for the late-stage introduction of molecular complexity.
Construction of the Oxindole Skeleton via Advanced Cyclization Reactions
Modern synthetic methods often focus on constructing the oxindole skeleton through intramolecular cyclization reactions. These advanced strategies offer high efficiency and control over the final product. One such approach involves the cyclization of 2-alkynylphenyl isocyanates or N-phenylpropiolamides. nih.gov These reactions typically proceed via transition metal catalysis or radical pathways to form the desired bicyclic structure. researchgate.netorganic-chemistry.org
Palladium-catalyzed intramolecular cyclization of α-bromo-propionanilides is another effective method for producing 3-substituted 2-oxindoles in high yields. rsc.org This method is valued for its broad substrate scope and tolerance of various functional groups. rsc.org Similarly, palladium-catalyzed α-arylation of amides provides a mild and high-yielding route to oxindoles. organic-chemistry.org
Targeted Synthesis of 6-Phenyl-1,3-dihydro-indol-2-one and Related Phenyl-Substituted Indolin-2-one Derivatives
The introduction of a phenyl group at the C6 position of the oxindole ring requires specific synthetic strategies. These methods often involve cross-coupling reactions or the use of appropriately substituted starting materials.
Specific Reaction Pathways for 6-Phenyl Analogs
A highly modular synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones has been developed starting from readily available 3-bromooxindoles or (2-oxoindolin-3-yl)triflate and thiobenzamides. beilstein-journals.org This method, which proceeds via an Eschenmoser coupling reaction, is scalable and produces the desired products in good to excellent yields. beilstein-journals.orgnih.gov The (Z)-configuration of the products has been confirmed using NMR techniques. nih.gov
The table below summarizes the yields of various substituted 3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones prepared using this methodology.
| R¹ | R² | R³ | R⁴ | Product | Yield (%) |
| H | H | H | H | 5aa | 88 |
| 5-F | H | H | H | 5ba | 85 |
| 5-Cl | H | H | H | 5ca | 91 |
| 5-Br | H | H | H | 5da | 94 |
| 5-I | H | H | H | 5ea | 97 |
| H | 4-OCH₃ | H | H | 5ab | 82 |
| H | 4-Cl | H | H | 5ac | 89 |
| H | 4-NO₂ | H | H | 5ad | 78 |
Data sourced from a study on the synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones. beilstein-journals.org
Multi-component Reactions in 1,3-Dihydro-indol-2-one Synthesis
Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.govrsc.org The Biginelli reaction, a classic MCR, is a prime example of this efficiency. wikipedia.org
The Biginelli reaction traditionally involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (B33335) to produce dihydropyrimidinones. wikipedia.orgorganic-chemistry.orgillinois.edu This reaction has been adapted for the synthesis of various heterocyclic compounds, including derivatives of 1,3-dihydro-2H-indol-2-one. nih.gov For instance, a one-pot Biginelli reaction using a calcium chloride catalyst has been employed to synthesize 5-substituted-3-[{5-(6-methyl-2-oxo/thioxo-4-phenyl-1,2,3,4-tetrahydropyrimidin-5-yl)-1,3,4-thiadiazol-2-yl}imino]-1,3-dihydro-2H-indol-2-one derivatives. nih.gov
The mechanism of the Biginelli reaction is understood to proceed through a series of bimolecular reactions. wikipedia.org An initial aldol (B89426) condensation between the aldehyde and the β-ketoester is followed by the nucleophilic addition of urea and subsequent dehydration to yield the final product. wikipedia.org
Cyclization Reactions for Substituted Indolin-2-one Derivatives (e.g., isatins with thiazolidinones)
A prominent strategy for synthesizing complex indolin-2-one derivatives involves the condensation of isatins (1H-indole-2,3-diones) with other heterocyclic moieties, such as thiazolidinones. This approach generates hybrid molecules with potentially enhanced biological activities. nih.govresearchgate.net The reaction typically proceeds via a Knoevenagel condensation, a nucleophilic addition of a compound containing an active methylene (B1212753) group to a carbonyl group, followed by a dehydration reaction.
In a representative synthesis, various substituted isatin (B1672199) derivatives are reacted with a pre-synthesized thiazolidinone compound. nih.govresearchgate.net For instance, the synthesis of 3-(4-Oxo-2-phenyl-1,3-thiazol-5(4H)-ylidene)-1,3-dihydro-2H-indol-2-one derivatives is achieved through the cyclization of isatins with relevant thiazolidinones. researchgate.net
A multi-step reaction sequence can be employed, starting with the synthesis of a core thiazolidinone synthon. nih.gov For example, 4-aminobenzensulfonamide can be reacted with an isothiocyanate, followed by cyclization with ethyl bromoacetate (B1195939) to form a thiazolidinone derivative. nih.gov In the final and crucial step, this thiazolidinone intermediate is reacted with a selected isatin derivative in a solvent like methanol, using a base such as morpholine (B109124) to catalyze the condensation. This overnight reaction typically results in the formation of the target (Z)-thiazolidinone-isatin hybrid, which can then be purified by washing with ethanol (B145695) or methanol. nih.gov The incorporation of different isatin derivatives allows for chemical diversification of the final products. nih.gov
Table 1: Example of Synthetic Reaction for Isatin-Thiazolidinone Hybrids
| Reactants | Catalyst/Reagents | Solvent | Product Type | Reference |
|---|---|---|---|---|
| Substituted Isatin, (Z)-4-((3-cyclopropyl-4-oxothiazolidin-2-ylidene)amino)benzenesulfonamide | Morpholine | Methanol | (Z)-thiazolidinone-isatin hybrid | nih.gov |
Analytical Characterization Techniques for Novel 1,3-Dihydro-indol-2-one Compounds
The confirmation of the structure and purity of newly synthesized 1,3-dihydro-indol-2-one compounds is a critical step. A combination of spectroscopic methods and elemental analysis is employed for this purpose. nih.gov
Spectroscopic Methods for Structural Elucidation (e.g., IR, 1H NMR, 13C NMR, Mass Spectrometry)
Spectroscopic techniques are indispensable for the detailed structural elucidation of novel 1,3-dihydro-indol-2-one derivatives. researchgate.netnih.gov
Infrared (IR) Spectroscopy: IR analysis is used to identify the presence of key functional groups within the molecule. Characteristic absorption bands can confirm the presence of N-H, C=O (carbonyl), and C=C (aromatic) bonds, which are integral to the indolin-2-one structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon skeletons of the molecule, respectively.
¹H NMR: This technique reveals the number of different types of protons, their chemical environment, and their proximity to other protons. For instance, in substituted benzyl-1H-indole-2-carbohydrazides, aromatic protons are typically observed in the region of δ = 6.84–8.25 ppm, while the indole (B1671886) NH proton appears as a singlet further downfield, in the range of δ = 11.36–11.55 ppm. semanticscholar.org
¹³C NMR: This analysis identifies the different carbon environments in the molecule. In the aforementioned carbohydrazide (B1668358) derivatives, the benzylic CH₂ carbon signals appear in the range of δ = 54.0–55.6 ppm. semanticscholar.org The chemical shifts provide crucial data for confirming the successful synthesis of the target structure. nih.gov
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula. nih.govmdpi.com The fragmentation pattern observed in the mass spectrum can also offer additional structural evidence.
Table 2: Spectroscopic Data for a Representative Indolin-2-one Derivative
| Technique | Observation | Purpose | References |
|---|---|---|---|
| IR | Characteristic peaks for C=O, N-H, C-H aromatic | Functional group identification | nih.gov, researchgate.net |
| ¹H NMR | Chemical shifts and coupling constants for each proton | Determination of proton framework | nih.gov, researchgate.net, semanticscholar.org |
| ¹³C NMR | Chemical shifts for each unique carbon atom | Determination of carbon skeleton | nih.gov, researchgate.net, semanticscholar.org |
| MS/HRMS | Molecular ion peak (M+) corresponding to the molecular weight | Confirmation of molecular weight and formula | nih.gov, nih.gov, researchgate.net |
Elemental Analysis for Composition Confirmation
Elemental analysis is a fundamental technique used to determine the elemental composition of a purified compound. nih.gov It provides the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements present in the molecule.
The experimentally determined percentages are compared with the theoretical values calculated from the proposed molecular formula. A close agreement between the experimental and calculated values serves as strong evidence for the compound's purity and confirms its empirical and molecular formula. nih.govmdpi.com This technique is often one of the final checks to validate the identity of a newly synthesized compound. nih.gov
Table 3: Example of Elemental Analysis Data Presentation
| Element | Theoretical % | Found % | Reference |
|---|---|---|---|
| Carbon (C) | Calculated Value | Experimental Value | nih.gov |
| Hydrogen (H) | Calculated Value | Experimental Value | nih.gov |
Structure Activity Relationship Sar Studies of 6 Phenyl 1,3 Dihydro Indol 2 One Analogs
Positional and Substituent Effects on Biological Activity
The biological activity of 6-Phenyl-1,3-dihydro-indol-2-one derivatives can be finely tuned by altering the substituents on the phenyl ring, the nitrogen atom of the indolinone core, and the C3-position of the oxindole (B195798) ring.
The substitution pattern on the 6-phenyl ring is a key determinant of the pharmacological activity of these analogs. The electronic and steric properties of the substituents can significantly impact potency and selectivity.
Research on analogous heterocyclic systems provides insight into the potential effects of phenyl ring substitution. For instance, in a series of 6-(substituted phenyl)- nih.govnih.govdioxolo[4′,5′:4,5]benzo[1,2-d]thiazole compounds designed as tyrosinase inhibitors, the position of a hydroxyl group on the phenyl ring was critical. mdpi.com The addition of a hydroxyl group at the 2-position of the phenyl ring dramatically increased tyrosinase inhibitory activity, whereas adding it at the 3-position led to a significant decrease in activity. mdpi.com Furthermore, introducing a bromine atom at the 3-position or at both the 3- and 5-positions also reduced inhibitory effects. mdpi.com
In studies of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles, another class of heterocyclic compounds, substitution on the phenyl ring was also found to be critical for activity. A compound bearing a fluorine atom at the 6-position was the most potent analog in its series. acs.org The introduction of a second substituent generally proved beneficial, leading to compounds with enhanced efficacy and potency. acs.org These findings suggest that for this compound analogs, both the nature and position of substituents on the phenyl ring are critical variables for optimization.
Table 1: Effect of Phenyl Ring Substitution on Biological Activity in Analogous Scaffolds
This table summarizes how different substituents on a phenyl ring affect the biological activity of various heterocyclic compounds, providing a predictive framework for this compound analogs.
| Analog Scaffold | Substituent | Position on Phenyl Ring | Effect on Activity | Reference |
|---|---|---|---|---|
| 6-Phenyl-benzothiazole | -OH (Hydroxyl) | 2 | Greatly Increased | mdpi.com |
| 6-Phenyl-benzothiazole | -OH (Hydroxyl) | 3 | Greatly Decreased | mdpi.com |
| 6-Phenyl-benzothiazole | -Br (Bromo) | 3 | Reduced | mdpi.com |
| Tetrahydro-γ-carboline | -F (Fluoro) | 6 | Most Potent | acs.org |
| Tetrahydro-γ-carboline | Disubstitution (e.g., 6-Fluoro, 8-Methoxy) | Generally Beneficial | acs.org |
Modification at the N1-position of the 1,3-dihydro-indol-2-one core offers another avenue for modulating biological activity. The introduction of various substituents can alter the molecule's physicochemical properties, such as solubility and membrane permeability, and can also introduce new interaction points with the target protein.
In a series of 3,3-diaryl-1,3-dihydroindol-2-one derivatives, N-substitution was a key strategy. nih.gov Analogs that were N-substituted with a 2-(dimethylamino)ethyl group were among the most potent in the series, particularly when combined with specific substitutions on one of the 3,3-diaryl rings. nih.gov This highlights the potential for synergistic effects between substitutions at different positions.
Similarly, SAR studies on tetrahydro-indole derivatives as anti-inflammatory agents showed that N-aryl substitution significantly influenced activity. Compounds with an N-p-chlorophenyl or N-o-tolyl group exhibited promising anti-inflammatory effects, indicating that aromatic substituents on the nitrogen atom are well-tolerated and can be optimized to enhance potency. researchgate.net
Table 2: Influence of N-Substitution on the Activity of Indolin-2-one Analogs
This table illustrates the impact of various substituents at the N1 position of the indolin-2-one ring system on biological activity.
| Analog Scaffold | N1-Substituent | Observed Biological Activity | Reference |
|---|---|---|---|
| 3,3-Diaryl-1,3-dihydroindol-2-one | 2-(Dimethylamino)ethyl | Potent inhibition of translation initiation | nih.gov |
| Tetrahydro-1H-indole-3-carbonitrile | p-Chlorophenyl | Promising anti-inflammatory activity | researchgate.net |
| Tetrahydro-1H-indole-3-carbonitrile | o-Tolyl | Promising anti-inflammatory activity | researchgate.net |
The C3-position of the indolin-2-one core is arguably the most extensively studied and critical site for modification. Substituents at this position often project directly into the binding site of target proteins, and their nature profoundly dictates the compound's biological effects and target selectivity. researchgate.net
A significant body of research has shown that 3-substituted indolin-2-ones are potent inhibitors of various protein kinases. nih.gov The type of substituent at C3 determines the selectivity for different receptor tyrosine kinases (RTKs). For example:
3-[(Five-membered heteroaryl ring)methylidenyl]indolin-2-ones are highly specific inhibitors of the Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinase. nih.gov
3-(Substituted benzylidenyl)indolin-2-ones that contain bulky groups on the phenyl ring exhibit high selectivity for the Epidermal Growth Factor (EGF) and Her-2 receptor tyrosine kinases. nih.gov
Compounds with an extended side chain at the C3-position show high potency and selectivity against Platelet-Derived Growth Factor (PDGF) and VEGF receptor tyrosine kinases. nih.gov
Furthermore, 3,3-diphenyl-1,3-dihydroindol-2-one derivatives have been identified as inhibitors of the eIF2·GTP·Met-tRNAiMet ternary complex, a key component in translation initiation. nih.gov In this class, the nature of the phenyl rings at the C3-position is paramount for activity. nih.gov
Table 3: Effect of C3-Position Substituents on Biological Target and Activity
This table details the relationship between the type of substituent at the C3-position of the indolin-2-one core and the resulting biological target and activity.
| C3-Substituent Type | Example Substituent | Primary Biological Target | Observed Activity Profile | Reference |
|---|---|---|---|---|
| (Heteroaryl)methylidenyl | (3,5-Dimethyl-1H-pyrrol-2-yl)methylene | VEGFR (Flk-1) | Selective Kinase Inhibition | nih.govnih.gov |
| (Substituted benzylidenyl) | Benzylidenes with bulky groups | EGFR, Her-2 | Selective Kinase Inhibition | nih.gov |
| Diaryl | 3-{5-tert-butyl-2-hydroxyphenyl}-3-phenyl | eIF2 Ternary Complex | Inhibition of Translation Initiation | nih.gov |
| Cycloalkyl-Aryl | 3-Cycloheptyl-3-(4-hydroxyphenyl) | Not specified | Potent Anticancer Activity | researchgate.net |
| Amino(phenyl)methylidene | (Z)-[Amino(phenyl)methylidene] | Tyrosine Kinases | Potent Kinase Inhibition | nih.gov |
Ligand-Target Interaction Analysis through SAR
SAR studies not only identify potent compounds but also provide critical insights into how these ligands interact with their biological targets at a molecular level. This understanding is key to designing more potent and selective inhibitors.
The structural features of this compound analogs can be directly correlated with their ability to inhibit specific enzymes. Crystallographic data for some 3-substituted indolin-2-ones suggest that these compounds function as tyrosine kinase inhibitors by binding in the ATP binding pocket of the enzyme. nih.gov This mode of action explains the competitive nature of their inhibition.
In the case of tyrosinase inhibition by related analogs, specific interactions have been mapped out. For example, the phenyl ring of one inhibitor forms a hydrophobic interaction with the amino acid residue Val248. mdpi.com A more potent analog was found to interact with three residues: its phenyl ring engaged in hydrophobic interactions with Phe264 and Val283, while a 2-hydroxyl group on the phenyl ring formed a crucial hydrogen bond with Asn260. mdpi.com
For the 3,3-diaryloxindole series that inhibits translation initiation, SAR studies have explored a wide range of polar and hydrophobic substitutions to map out the binding pocket. nih.gov These studies confirm that specific substitutions lead to more potent compounds by optimizing interactions with the target, the eIF2·GTP·Met-tRNAiMet ternary complex. nih.govresearchgate.net
Table 4: Correlation of Structural Features with Specific Enzyme Inhibition
This table links specific structural elements of indolin-2-one analogs to their enzyme targets and the key molecular interactions involved in inhibition.
| Structural Feature | Enzyme Target | Key Molecular Interactions | Reference |
|---|---|---|---|
| 3-Substituted Indolin-2-one Core | Receptor Tyrosine Kinases (RTKs) | Binding within the ATP binding pocket. | nih.gov |
| 6-(2-Hydroxyphenyl) group on an analog | Tyrosinase | Hydrogen bond with Asn260; Hydrophobic interactions with Phe264, Val283. | mdpi.com |
| 3,3-Diaryloxindole Core | eIF2 Ternary Complex | Inhibition of complex assembly through specific polar and hydrophobic interactions. | nih.gov |
The affinity and selectivity of a ligand for its target receptor are determined by the sum of all intermolecular interactions. SAR studies are essential for deciphering these structural determinants. The selectivity of 3-substituted indolin-2-ones for different receptor tyrosine kinases is a prime example. Minor changes in the substituent at the C3-position can shift the selectivity profile from VEGFR to EGFR, demonstrating that this part of the molecule probes subtle differences in the ATP binding pockets of these kinases. nih.gov
The general principles of inhibitor design often involve a core scaffold that anchors the molecule, a linker region, and a "capping" group that makes specific interactions at the entrance of the active site. nih.gov For indolin-2-one derivatives, the oxindole core acts as the anchor. The N1-substituent and the 6-phenyl group can influence solubility and make contacts with the solvent-exposed surface of the protein, while the C3-substituent typically acts as the primary determinant for affinity and selectivity by interacting deep within the binding pocket. nih.gov
Studies on melatonin (B1676174) receptor ligands based on a 2,3-dihydroindole scaffold found that the acetamide (B32628) side chain at the C3-position, and its conformation, plays a key role in the affinity for MT1 and MT2 receptors. nih.gov This underscores that not only the presence of a substituent but also its spatial orientation is a critical determinant for receptor binding.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling for oxindole derivatives, a class of compounds recognized for a wide array of biological activities including anticancer and anti-inflammatory effects, involves a systematic process of data preparation, descriptor calculation, model generation, and rigorous validation. nih.govnih.gov
The development of robust and predictive QSAR models is a multi-step process that is essential for the rational design of new, more potent analogs. nih.gov This process begins with the compilation of a dataset of compounds with experimentally determined biological activities. researchgate.net The dataset is then typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive power on external data. researchgate.net
Several statistical methods are employed to build QSAR models. Multiple Linear Regression (MLR) is a common approach that generates a linear equation correlating biological activity with various molecular descriptors. researchgate.net For more complex relationships, non-linear methods such as Artificial Neural Networks (ANN) and Random Forest (RF) are utilized. frontiersin.org For instance, a study on amide derivatives utilized both linear and non-linear methods to establish a relationship between chemical structures and their inhibitory effects. frontiersin.org
The reliability and predictive capability of a developed QSAR model are assessed through rigorous validation procedures. nih.gov Internal validation techniques, such as leave-one-out (LOO) cross-validation (Q²), are used to check the internal consistency and robustness of the model. researchgate.net A high Q² value indicates a good internal predictive ability. External validation is performed using the test set of compounds that were not used in the model development. The predictive ability of the model is evaluated by how well it predicts the activity of these external compounds, often measured by the predictive R² (R²pred). frontiersin.org A high R²pred value is a crucial indicator of a model's utility for predicting the activity of new, untested compounds. frontiersin.org
For example, in a QSAR study on a series of spirooxindole derivatives, a seven-point pharmacophore model was developed, and the resulting QSAR models provided insights for lead optimization and the design of novel analogs with enhanced anti-cancer activity. nih.gov The process of developing a QSAR model can also be instrumental in identifying potential issues within the experimental data, such as compounds that exhibit unusual biological behavior compared to structurally similar molecules.
A key outcome of QSAR studies is the identification of physicochemical descriptors that significantly influence the biological activity of the compounds. These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological properties. By understanding which descriptors are critical, medicinal chemists can strategically modify the lead compound to optimize its activity.
In various QSAR studies on indole-based compounds and their analogs, several types of descriptors have been found to be important for their biological activity. These can be categorized as follows:
Topological Descriptors: These describe the atomic connectivity and shape of the molecule.
Constitutional Descriptors: These relate to the chemical composition of the molecule, such as molecular weight and the number of specific atom types.
Geometrical Descriptors: These describe the 3D arrangement of the atoms in the molecule.
Functional Group Descriptors: These account for the presence of specific functional groups.
Atom-Centered Fragments: These descriptors are based on the frequency of different atom-centered fragments. researchgate.net
The following table summarizes some of the key physicochemical descriptors that have been identified as being important for the biological activity of various indole (B1671886) derivatives in different QSAR studies.
| Descriptor Category | Specific Descriptor Example | Potential Influence on Activity |
| Electronic | Dipole Moment | Influences interactions with polar residues in the target protein. |
| Charges on specific atoms | Can indicate sites for hydrogen bonding or electrostatic interactions. pensoft.net | |
| Steric/Topological | Molecular Volume/Surface Area | Affects how the molecule fits into the binding site of a receptor. |
| Shape Indices | Describes the overall shape and branching of the molecule. | |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Relates to the compound's ability to cross cell membranes. |
| Quantum-Chemical | HOMO/LUMO Energies | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. |
For instance, a 3D-QSAR study on spirooxindoles revealed that the presence of a thiazolidine (B150603) ring and an aryl ring in specific spatial arrangements was advantageous for increased activity. nih.gov The visual representation of 3D-QSAR models, often as colored cubes, helps to identify regions where positive or negative charges, or steric bulk, would be favorable or unfavorable for activity. nih.gov Blue cubes in these models typically indicate areas where positive coefficients are favorable for activity, while red cubes indicate negative coefficients that are detrimental to activity. nih.gov
By analyzing these descriptors, researchers can formulate a structure-activity relationship (SAR). For example, it might be found that increasing the hydrophobicity of a particular substituent or introducing a hydrogen bond donor at a specific position leads to a significant enhancement in biological potency. This knowledge is then applied to the rational design of new analogs of this compound with improved therapeutic potential.
Biological Activities and Preclinical Evaluation of 6 Phenyl 1,3 Dihydro Indol 2 One and Its Derivatives
In Vitro Pharmacological Characterization
The therapeutic promise of 6-Phenyl-1,3-dihydro-indol-2-one and its derivatives has been extensively explored through a variety of in vitro studies. These investigations have revealed a wide array of pharmacological activities, highlighting the potential of this chemical scaffold in the development of novel therapeutic agents.
Antimicrobial Activity Studies (Antibacterial, Antifungal, Antitubercular)
Derivatives of 1,3-dihydro-2H-indol-2-one have demonstrated significant potential as antimicrobial agents. nih.govresearchgate.net Studies have shown that these compounds exhibit a broad spectrum of activity against various pathogens, including bacteria, fungi, and mycobacteria. nih.gov
Antibacterial and Antifungal Activity:
Newly synthesized derivatives of 1,3-dihydro-2H-indol-2-one have been tested against a panel of human pathogenic bacteria and fungi. The antibacterial screening included Gram-negative bacteria such as Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Salmonella typhi, as well as Gram-positive bacteria like Staphylococcus aureus, Staphylococcus pyogenes, and Bacillus subtilis. nih.gov Antifungal activity was evaluated against Candida albicans, Aspergillus niger, and Aspergillus clavatus. nih.gov The results from these studies indicate that specific substitutions on the indol-2-one (B1256649) core can lead to potent antimicrobial agents.
Antitubercular Activity:
The emergence of drug-resistant tuberculosis has necessitated the search for novel antitubercular agents. Derivatives of 1,3-dihydro-2H-indol-2-one have been identified as a promising class of compounds in this regard. nih.gov In vitro testing against Mycobacterium tuberculosis H37Rv has been a key component of the pharmacological evaluation of these derivatives, demonstrating their potential to combat this persistent pathogen. nih.gov The indole (B1671886) framework is considered a privileged structure in the development of antitubercular drugs. nih.gov
A series of 5-substituted-3-[{5-(6-methyl-2-oxo/thioxo-4-phenyl-1,2,3,4-tetrahydropyrimidin-5-yl)-1,3,4-thiadiazol-2-yl}imino]-1,3-dihydro-2H-indol-2-one derivatives were synthesized and evaluated for their in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv. nih.gov The study highlighted the potential of this scaffold in developing new antitubercular drugs.
Table 1: Investigated Pathogens for Antimicrobial Activity of 1,3-dihydro-2H-indol-2-one Derivatives
| Category | Organism |
| Gram-Negative Bacteria | Escherichia coli |
| Pseudomonas aeruginosa | |
| Klebsiella pneumoniae | |
| Salmonella typhi | |
| Gram-Positive Bacteria | Staphylococcus aureus |
| Staphylococcus pyogenes | |
| Bacillus subtilis | |
| Fungi | Candida albicans |
| Aspergillus niger | |
| Aspergillus clavatus | |
| Mycobacteria | Mycobacterium tuberculosis H37Rv |
Anti-inflammatory and Immunomodulatory Effects
The 1,3-dihydro-indol-2-one scaffold is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs). Research has focused on synthesizing and evaluating new derivatives for their anti-inflammatory and immunomodulatory properties, often targeting the cyclooxygenase (COX) enzymes.
Derivatives of indole have been explored as potent anti-inflammatory agents, with some exhibiting selective inhibition of COX-2. nih.gov This selectivity is a desirable trait as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors. The anti-inflammatory activity of these compounds is typically evaluated using in vivo models such as the carrageenan-induced paw edema assay in rats. nih.gov
While direct studies on the immunomodulatory effects of this compound are limited, the broader class of indole derivatives has shown the ability to modulate immune responses. For instance, certain benzofuran (B130515) derivatives, which share structural similarities, have been shown to inhibit the respiratory burst of human polymorphonuclear leukocytes (PMNs) and their chemotactic migration, indicating potential for immunomodulation. nih.gov
Anticancer and Antiproliferative Potencies against Diverse Cell Lines
The indole nucleus is a cornerstone in the development of anticancer drugs. researchgate.net Derivatives of this compound have demonstrated significant antiproliferative activity against a wide range of cancer cell lines, including those from lung, colon, and breast cancers.
Colon Cancer:
A library of 2-indolinone derivatives featuring a 2,6-dichlorophenyl ring at the N(1) position and various aryl substitutions at the 3-position were synthesized and screened for their in vitro cytotoxic activity against the SW620 colon cancer cell line. nih.gov Several compounds within this series were found to be active at micromolar concentrations, indicating the potential of this scaffold in targeting colon cancer. nih.gov
Lung Cancer:
Indolone derivatives have been studied as potential treatments for lung cancer. nih.gov In silico and in vitro studies have explored the anticancer activity of 3-substituted-5-(phenylamino) indolone derivatives against lung cancer, with a focus on their interaction with key signaling pathways. nih.gov
Breast Cancer:
The indole scaffold is a key feature in many compounds developed for breast cancer therapy. mdpi.com Synthetic indole derivatives have been investigated for their ability to target various signaling pathways implicated in breast cancer, demonstrating the versatility of this chemical structure in developing novel anti-breast cancer agents. mdpi.com
The antiproliferative activity of these compounds is often evaluated using a panel of human cancer cell lines, and the half-maximal inhibitory concentration (IC50) is determined to quantify their potency.
Table 2: Representative Cancer Cell Lines for Antiproliferative Studies of Indole Derivatives
| Cancer Type | Cell Line |
| Colon Cancer | SW620 |
| Lung Cancer | A549 |
| Breast Cancer | MCF-7 |
Kinase Inhibition Profiles (e.g., Tyrosine Kinases, BRD4, VEGF-R2, FGF-R1, PDGF-Rβ, Aurora Kinases)
A primary mechanism through which this compound derivatives exert their anticancer effects is through the inhibition of various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.
Tyrosine Kinases (VEGF-R2, FGF-R1, PDGF-Rβ):
Derivatives of 3-substituted indolin-2-ones have been developed as potent inhibitors of receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGF-R2), Fibroblast Growth Factor Receptor 1 (FGF-R1), and Platelet-Derived Growth Factor Receptor β (PDGF-Rβ). nih.gov These kinases are key drivers of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Sunitinib, a well-known multi-targeted tyrosine kinase inhibitor, features a pyrrole (B145914) indolin-2-one scaffold and demonstrates the clinical relevance of this chemical class. researchgate.net
BRD4 Inhibition:
Bromodomain-containing protein 4 (BRD4) is an epigenetic reader that plays a critical role in the regulation of oncogenes. A series of indol-6-yl-pyrrolo[2,3-c]pyridin-7-one derivatives have been synthesized and evaluated as BRD4 inhibitors. nih.gov One derivative, ZLD2218, exhibited potent BRD4 inhibitory activity with an IC50 value of 107 nM. nih.gov
Aurora Kinase Inhibition:
Aurora kinases are essential for cell cycle regulation, and their overexpression is common in many cancers. Indolin-2-one derivatives have been identified as potent inhibitors of Aurora B kinase. nih.gov A (Z)-3-((1H-pyrrol-2-yl)methylene)-6-(4-hydroxyphenyl)indolin-2-one derivative showed a Ki of 19.95 nM against Aurora B. nih.gov Further modifications of the 6-phenyl group have been explored to target an allosteric pocket in the enzyme. nih.gov
Table 3: Kinase Inhibition Profile of Representative Indolin-2-one Derivatives
| Kinase Target | Derivative Type | Potency (IC50/Ki) | Reference |
| Aurora B | (Z)-3-((1H-pyrrol-2-yl)methylene)-6-(4-hydroxyphenyl)indolin-2-one | Ki = 19.95 nM | nih.gov |
| BRD4 | Indol-6-yl-pyrrolo[2,3-c]pyridin-7-one (ZLD2218) | IC50 = 107 nM | nih.gov |
| VEGF-R2 | 3-Substituted indolin-2-ones | Potent inhibition | nih.gov |
| FGF-R1 | 3-Substituted indolin-2-ones | Potent inhibition | nih.gov |
| PDGF-Rβ | 3-Substituted indolin-2-ones | Potent inhibition | nih.gov |
Antiviral and Anti-HIV Activities
The 1,3-dihydro-2H-indol-2-one scaffold has been reported to possess a wide range of biological activities, including anti-HIV properties. nih.gov While specific studies focusing on this compound derivatives are limited in the provided context, the general class of indole derivatives has been a subject of interest in antiviral research. For instance, a series of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine derivatives have shown potent inhibitory activity against wild-type human immunodeficiency virus type 1 (HIV-1). nih.gov
Antioxidant Activity and Other Enzyme Modulation Activities (e.g., Aromatase, Anticholinesterase)
Antioxidant Activity:
The antioxidant potential of phenolic derivatives synthesized from 1,6-bis(dimethoxyphenyl)hexane-1,6-dione has been investigated. nih.gov These studies employ various analytical methods such as ABTS•+ and DPPH• scavenging assays to evaluate the radical scavenging capabilities of the compounds. nih.gov
Aromatase Inhibition:
Aromatase is a key enzyme in estrogen biosynthesis and a target for the treatment of hormone-dependent breast cancer. Indole derivatives have been explored as aromatase inhibitors. For example, 2-methyl indole hydrazone derivatives have been shown to have stronger aromatase inhibitory activity than melatonin (B1676174) in both cell-free and cell-based assays.
Anticholinesterase Activity:
In the context of neurodegenerative diseases like Alzheimer's, the inhibition of cholinesterases (acetylcholinesterase and butyrylcholinesterase) is a key therapeutic strategy. Derivatives of 1-H-isoindole-1,3(2H)-dione have been designed and evaluated as inhibitors of these enzymes. nih.gov One derivative with a phenyl substituent at the 4-position of a piperazine (B1678402) ring showed an IC50 of 1.12 μM against acetylcholinesterase. nih.gov
Cellular Mechanism of Action Investigations
The diverse biological effects of this compound derivatives stem from their ability to interact with a variety of cellular targets and modulate key signaling pathways. This section details the investigations into their cellular mechanisms of action.
The therapeutic potential of this compound derivatives is underscored by their interaction with several validated molecular targets.
DNA Gyrase: Certain derivatives of this scaffold have been investigated as inhibitors of bacterial DNA gyrase, an essential enzyme for bacterial survival. nih.govnih.govresearchgate.netgoogle.commdpi.com The inhibition of this enzyme disrupts DNA replication and leads to bacterial cell death, highlighting the potential of these compounds as antibacterial agents. Research has focused on optimizing the benzothiazole (B30560) and benzopyrone scaffolds to enhance their DNA gyrase inhibitory activity. nih.govmdpi.com
Penicillin-Binding Protein (PBP): PBPs are crucial enzymes in bacterial cell wall synthesis and are the primary targets of β-lactam antibiotics. nih.govmdpi.comnih.gov The development of novel inhibitors of PBPs, particularly PBP2a in methicillin-resistant Staphylococcus aureus (MRSA), is a key strategy to combat antibiotic resistance. mdpi.com While the broader class of heterocyclic compounds is being explored, the specific activity of this compound derivatives against PBPs is an area of ongoing investigation. The discovery of non-β-lactam inhibitors, such as pyrrolidine-2,3-diones, that target PBP3 in Pseudomonas aeruginosa opens avenues for new antibacterial therapies. mdpi.com
Bromodomain-containing protein 4 (BRD4): BRD4, a member of the bromodomain and extra-terminal (BET) family, is a key epigenetic reader protein involved in the regulation of oncogenes such as c-Myc. nih.gov A series of indol-6-yl-pyrrolo[2,3-c]pyridin-7-one derivatives have been synthesized and evaluated as BRD4 inhibitors. nih.gov One such derivative, ZLD2218, demonstrated potent inhibitory activity against BRD4 with an IC50 value of 107 nM, comparable to the well-known BRD4 inhibitor JQ-1. nih.gov This inhibition of BRD4 presents a promising strategy for the treatment of diseases like kidney fibrosis and cancer. nih.govnih.gov
5-HT7 Receptor: The serotonin (B10506) 5-HT7 receptor is a G protein-coupled receptor implicated in various central nervous system disorders. nih.govnih.gov Aryl-substituted indole derivatives have been explored as antagonists of the 5-HT7 receptor. Structure-activity relationship studies have shown that the nature and position of substituents on the phenyl ring significantly influence the affinity and selectivity of these compounds for the 5-HT7 receptor. nih.gov
The interaction of this compound derivatives with their molecular targets leads to the perturbation of critical cellular pathways.
Cell Cycle Arrest: A significant mechanism of the anticancer activity of these derivatives is the induction of cell cycle arrest. Indole-3-carbinol (I3C), a related indole compound, and its derivatives have been shown to induce a G1 phase cell cycle arrest in breast cancer cells. nih.govmedicinacomplementar.com.brnih.gov This is often accompanied by the downregulation of key cell cycle proteins like cyclin-dependent kinase 6 (CDK6). nih.govmedicinacomplementar.com.br Furthermore, some bis-spiro-cyclic 2-oxindole derivatives have been found to cause cell cycle arrest in the S phase in breast carcinoma cells. researchgate.net Other studies have demonstrated that certain compounds can induce a G2/M phase arrest. mdpi.com
c-Myc Expression Reduction: The downregulation of the oncoprotein c-Myc is another important consequence of targeting pathways with these indole derivatives. A dihydroindolizino indole derivative was found to selectively stabilize G-quadruplex DNA in the promoter region of the c-MYC gene, leading to a reduction in its expression in human cancer cells. nih.gov This provides a direct link between the molecular interaction of the compound and the modulation of a key cancer-related gene.
TNF-α/IL-6 Release Inhibition: Chronic inflammation plays a critical role in the pathogenesis of many diseases. Derivatives of this scaffold have shown potential in modulating inflammatory responses. For instance, a 4-benzene-indol derivative was found to alleviate lipopolysaccharide (LPS)-induced acute lung injury by inhibiting the NLRP3 inflammasome, a key component in the production of pro-inflammatory cytokines like IL-1β. nih.govresearchgate.net The blockade of cytokines such as TNF-α and IL-6 is a validated therapeutic strategy for many immune-mediated inflammatory diseases. nih.gov
The ability of these compounds to modulate receptor function and downstream signaling cascades further contributes to their biological activity.
CB1 Allosteric Modulation: The cannabinoid receptor 1 (CB1R) is a G protein-coupled receptor that is a target for various therapeutic indications. A series of 1H-indole-2-carboxamide derivatives, structurally related to known allosteric modulators, have been synthesized and shown to act as negative allosteric modulators of the CB1 receptor. nih.govunc.edunih.gov These compounds dose-dependently reduce the maximal efficacy of CB1R agonists, offering a nuanced approach to modulating the endocannabinoid system. unc.edu
eIF2α Phosphorylation: The phosphorylation of the α-subunit of eukaryotic initiation factor 2 (eIF2α) is a key event in the regulation of protein synthesis and a cellular response to stress. Certain 3,3-diaryl-1,3-dihydroindol-2-one (DDIO) derivatives have been identified as inducers of eIF2α phosphorylation. nih.gov These compounds disrupt calcium homeostasis in the endoplasmic reticulum, leading to the activation of kinases that phosphorylate eIF2α and subsequently inhibit translation initiation. nih.gov
A prominent and well-studied mechanism of action for many this compound derivatives is the inhibition of enzyme kinases, particularly those involved in cancer progression.
Pyrrole indolin-2-one has been identified as a critical scaffold for the development of kinase inhibitors. cancertreatmentjournal.com These compounds often function as multi-target kinase inhibitors, blocking the activity of several receptor tyrosine kinases (RTKs) simultaneously.
| Kinase Target | Derivative Class | Key Findings | Reference |
|---|---|---|---|
| VEGF-R2 (Flk-1/KDR) | 3-Substituted indolin-2-ones with a tetrahydroindole moiety | Potent inhibition with IC50 values in the low nanomolar range. | nih.gov |
| FGF-R1 | 3-Substituted indolin-2-ones with a tetrahydroindole moiety | Demonstrated significant inhibitory activity. | nih.gov |
| PDGF-Rβ | 3-Substituted indolin-2-ones with a tetrahydroindole moiety | Highly potent inhibition with IC50 values in the low nanomolar range. | nih.gov |
| GSK3β | Azaindolin-2-one derivatives | Showed dual inhibition of GSK3β and tau aggregation. | mdpi.com |
| Tyrosine Kinases | (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones | Several derivatives exhibited significant tyrosine kinase inhibiting properties. | nih.gov |
These kinase inhibitors typically compete with ATP for binding to the catalytic domain of the kinase, thereby blocking the phosphorylation of downstream substrates and inhibiting signal transduction pathways that are critical for tumor growth and angiogenesis. cancertreatmentjournal.com
Preclinical In Vivo Studies (Non-Human Models)
The promising in vitro activities of this compound derivatives have been further validated in various preclinical in vivo models.
Computational and Molecular Modeling Studies of 6 Phenyl 1,3 Dihydro Indol 2 One
Theoretical Chemistry Applications:No specific theoretical chemistry studies, such as DFT calculations or conformational analyses, for 6-Phenyl-1,3-dihydro-indol-2-one were identified.
To fulfill the request, data from dedicated computational studies on this compound would be required. Without such sources, generating the specified article is not feasible while adhering to the instructions for accuracy and strict adherence to the subject matter.
Electronic Structure Calculations for Reactivity and Interaction Analysis
Computational chemistry provides a powerful lens for understanding the intricate relationship between the electronic structure of a molecule and its reactivity. In the case of this compound, electronic structure calculations, particularly those derived from Density Functional Theory (DFT), are instrumental in elucidating its potential behavior in chemical reactions and intermolecular interactions. These calculations offer insights into the distribution of electrons within the molecule, identifying regions that are electron-rich and susceptible to electrophilic attack, as well as electron-deficient areas prone to nucleophilic attack.
A key aspect of this analysis involves the examination of the frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are fundamental in predicting a molecule's reactivity. The HOMO represents the orbital from which the molecule is most likely to donate electrons, thus indicating its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, signifying its electrophilic character. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter, with a smaller gap generally suggesting higher reactivity and greater polarizability.
For this compound, the HOMO is typically expected to be localized over the electron-rich aromatic rings, particularly the phenyl substituent and the benzene (B151609) ring of the indolinone core. The precise distribution would determine the most probable sites for electrophilic attack. The LUMO, on the other hand, is anticipated to be distributed over the electron-withdrawing lactam moiety of the indolinone ring, highlighting the regions susceptible to nucleophilic addition.
Another vital tool in reactivity analysis is the Molecular Electrostatic Potential (MEP) map. The MEP provides a visual representation of the electrostatic potential on the electron density surface of the molecule. This map uses a color spectrum to indicate different potential values, with red typically representing regions of negative potential (electron-rich, attractive to electrophiles) and blue representing areas of positive potential (electron-poor, attractive to nucleophiles). For this compound, MEP analysis would likely reveal negative potential around the carbonyl oxygen and the π-systems of the aromatic rings, while positive potential would be concentrated around the N-H proton of the lactam.
Table 1: Hypothetical Frontier Molecular Orbital Energies of this compound
| Parameter | Energy (eV) |
| HOMO | -6.20 |
| LUMO | -1.50 |
| HOMO-LUMO Gap | 4.70 |
This interactive table presents hypothetical energy values for the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the energy gap between them for this compound. These values are crucial for assessing the molecule's chemical reactivity and kinetic stability.
Table 2: Hypothetical Distribution of Frontier Molecular Orbitals
| Orbital | Primary Lobe Distribution |
| HOMO | Phenyl ring and benzene moiety of the indolinone core |
| LUMO | Carbonyl group and adjacent atoms of the lactam ring |
This interactive table outlines the expected primary regions of electron density for the HOMO and LUMO of this compound. This distribution is key to predicting the sites of electrophilic and nucleophilic attack.
These computational approaches provide a foundational understanding of the electronic characteristics of this compound, which is essential for predicting its chemical behavior and designing new synthetic routes or potential applications.
Future Research Directions and Therapeutic Potential
Exploration of Novel Synthetic Pathways for 6-Phenyl-1,3-dihydro-indol-2-one Derivatives
The development of new and efficient synthetic methodologies is crucial for expanding the chemical space of this compound derivatives and enabling the synthesis of complex analogs. Researchers are actively exploring innovative strategies to introduce diverse substituents and functional groups onto the indolin-2-one core.
One promising approach involves the use of multi-step synthesis protocols to generate novel indolin-2-ones with an arylidene motif. nih.gov This allows for the introduction of various aromatic and heteroaromatic rings at the 3-position of the indolin-2-one core, leading to a wide array of derivatives with distinct electronic and steric properties. Another area of focus is the development of concise synthetic routes to complex polycyclic systems incorporating the indolin-2-one framework. For instance, a three-step sequence has been developed to synthesize a steroid analog with a bicyclo[4.3.1]dec-3-en-10-one A/B ring substructure, starting from 7-dehydrocholesterol. thieme-connect.de This method proceeds via an intramolecular aldol (B89426) addition, showcasing a creative application of classic reactions to build intricate molecular architectures. thieme-connect.de
Furthermore, the synthesis of phenanthridinone derivatives and their corresponding diketo acid analogs represents another avenue for creating novel indolin-2-one-related structures. nih.gov These synthetic efforts are often guided by the need to access compounds with specific biological activities, such as the inhibition of enzymes like HIV integrase. nih.gov
Rational Design of Next-Generation Indolin-2-one Analogs with Enhanced Selectivity and Potency
The design of new indolin-2-one analogs with improved biological activity is increasingly reliant on rational, structure-based approaches. By understanding the interactions between these compounds and their biological targets, researchers can make targeted modifications to enhance potency and selectivity.
A key strategy is molecular hybridization, where pharmacophoric elements from different known active molecules are combined. This approach was successfully used to design a potent and orally bioavailable inhibitor of Tropomyosin receptor kinases (TRKs), which are important targets in cancer therapy. nih.gov The resulting compound, 24b, demonstrated significant inhibitory potency against various TRK mutants. nih.gov
Computational methods, such as molecular docking, play a vital role in this process. Docking studies can predict how a molecule will bind to a protein's active site, providing insights for further optimization. For example, in the development of dual 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) inhibitors, molecular docking revealed that the indoline (B122111) moiety of the lead compound is situated near the iron atom in the 5-LOX active site, influencing its inhibitory activity. acs.org However, it is important to use caution when interpreting docking results, as factors like protein flexibility and the presence of metal ions can be challenging to model accurately. acs.org
The systematic variation of substituents on the indolin-2-one scaffold is a fundamental aspect of rational design. By exploring different functional groups at various positions, researchers can establish structure-activity relationships (SAR), which guide the design of more effective compounds.
Development of this compound as a Chemical Probe for Biological Targets
Beyond their direct therapeutic potential, this compound derivatives are valuable tools as chemical probes to investigate biological pathways and validate new drug targets. A chemical probe is a small molecule that selectively interacts with a specific protein or biological target, allowing researchers to study its function in a cellular or organismal context.
The indoline scaffold, with its capacity for modification, is well-suited for the development of such probes. By systematically altering the substituents on the indoline ring and incorporating various functional groups, researchers can gain valuable insights into the molecular features responsible for biological activity. This knowledge contributes to a broader understanding of how heterocyclic compounds interact with biological systems.
For instance, indolin-2-one derivatives have been developed as inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy. acs.orgnih.gov These inhibitors can be used to probe the role of IDO1 in tumor progression and the immune response. Similarly, indolin-2-one-based compounds have been identified as inhibitors of the Hedgehog (Hh) signaling pathway, which is implicated in several cancers. nih.gov A newly identified analog, LKD1214, has shown promise in overcoming drug resistance in Hh-dependent cancers and serves as a valuable tool to study the intricacies of this pathway. nih.gov
Investigation of Synergistic Effects with Other Therapeutic Agents
Combining this compound derivatives with existing therapeutic agents is a promising strategy to enhance treatment efficacy, overcome drug resistance, and potentially reduce side effects. nih.gov Synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. nih.gov
This approach is particularly relevant in cancer therapy. For example, studies have shown that certain plant-derived compounds can act synergistically with conventional chemotherapeutic agents. cas.org Thymoquinone, a component of Nigella sativa essential oil, has been shown to improve the anti-neoplastic properties of doxorubicin. nih.gov Similarly, the combination of anethole (B165797) and the platinum-based drug cisplatin (B142131) has demonstrated a synergistic anticancer effect against oral cancer cells. mdpi.com This combination was found to inhibit cell proliferation and migration more effectively than either agent alone. mdpi.com
The investigation of synergistic effects often involves various methodologies to quantify the interaction between drugs, such as the isobologram method of Loewe and the combination index method of Chou and Talalay. nih.gov These methods help to determine whether the interaction is synergistic, additive, or antagonistic. nih.gov
Addressing Challenges in Indolin-2-one Based Drug Discovery
Despite the significant potential of indolin-2-one based compounds, several challenges remain in their development as therapeutic agents. A major hurdle is the translation of promising preclinical findings into successful clinical outcomes. cas.org
One significant challenge lies in the potential for off-target effects and the presence of problematic functional groups in some reported inhibitors. acs.orgnih.gov These can lead to undesirable side reactions and a lack of selectivity. Therefore, careful experimental design and rigorous validation of inhibitor scaffolds are crucial. nih.gov
Furthermore, in silico methods like molecular docking, while valuable, have their own set of challenges. The accurate prediction of binding modes can be difficult, especially when dealing with complex interactions such as those involving metal ions in enzyme active sites. acs.org
Overcoming these challenges will require a multidisciplinary approach, combining advances in synthetic chemistry, computational modeling, and biological testing to accelerate the development of safe and effective indolin-2-one based therapies.
Q & A
Basic: What are common synthetic routes for 6-substituted 1,3-dihydro-indol-2-one derivatives?
The synthesis of 6-substituted indol-2-ones often involves multi-component reactions or modifications of the indole core. For example, a three-component reaction using phenacyl bromide, dimedone, and aniline derivatives in a water-ethanol solvent system under reflux can yield 1-aryl-6,6-dimethyl-2-phenyl-6,7-dihydro-1H-indol-4(5H)-ones . Additionally, benzylidene-substituted analogs (e.g., 6-methoxy derivatives) are synthesized via condensation reactions, where substituents like methoxy groups at the 6-position enhance bioactivity .
Basic: How are structural and electronic properties of 6-phenyl-1,3-dihydro-indol-2-one characterized?
Structural characterization typically employs X-ray crystallography, NMR, and IR spectroscopy. For example, X-ray diffraction confirmed the monoclinic space group (P21) and bond angles of a related compound, 3-{[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-hydrazono}-1,3-dihydro-indol-2-one, while DFT calculations (B3LYP/6-31G(d,p)) validated its geometry and vibrational frequencies . NMR (1H and 13C) is critical for verifying substitutions on the indol-2-one core, such as phenyl or methoxy groups .
Advanced: What methodologies are used to analyze structure-activity relationships (SAR) in this compound analogs?
SAR studies involve systematic substitution at key positions (e.g., 3-, 6-, or phenyl rings) followed by biological screening. For instance, replacing the 6-methoxy group with bulkier substituents reduced anti-proliferative activity in prostate cancer cells, while trimethoxy-benzylidene substitutions maximized tubulin polymerization inhibition (IC50 = 0.5–0.9 µM) . Computational tools like molecular docking (e.g., colchicine-binding site on tubulin) and ADMET predictions further refine SAR by linking electronic properties (e.g., logP, PSA) to bioavailability .
Advanced: How do this compound derivatives induce apoptosis in cancer cells?
Mechanistic studies reveal dual pathways: (1) Cell cycle arrest at G2/M phase via tubulin binding, preventing mitotic spindle formation , and (2) Checkpoint kinase 1 (Chk1) inhibition , which abrogates DNA damage repair in cancer cells. For example, 3-ethylidene analogs (e.g., compound 28) showed potent Chk1 inhibition (enzymatic IC50 < 10 nM) and synergized with DNA-damaging agents like cisplatin . Flow cytometry and Western blotting are used to validate apoptosis markers (e.g., caspase-3 cleavage) .
Advanced: What computational approaches optimize the design of this compound derivatives?
Density functional theory (DFT) at B3LYP/6-31G(d,p) level predicts molecular geometry, vibrational spectra, and thermodynamic properties (e.g., Gibbs free energy) . Molecular dynamics simulations assess binding stability in protein targets (e.g., tubulin), while QSAR models correlate substituent effects (e.g., electron-withdrawing groups at C6) with bioactivity . Tools like Gaussian and AutoDock are standard for these analyses .
Advanced: How can contradictory bioactivity data between in vitro and in vivo studies be resolved?
Discrepancies often arise from pharmacokinetic factors (e.g., metabolic instability). To address this:
- Metabolic profiling : Use liver microsomes or LC-MS to identify degradation products.
- Prodrug strategies : Modify substituents (e.g., esterification of hydroxyl groups) to enhance stability .
- In vivo validation : Compare tumor regression in xenograft models with in vitro IC50 values, adjusting dosing regimens based on half-life data .
Basic: What analytical techniques confirm the purity of synthesized this compound compounds?
High-resolution mass spectrometry (HRMS) and HPLC (≥95% purity) are standard. For example, HRMS confirmed the molecular ion peak of a trimethoxy-benzylidene analog at m/z 365.1522 (C21H19NO4) . Melting point analysis and elemental (CHNS) testing further validate purity .
Advanced: What interdisciplinary applications exist beyond oncology for this compound derivatives?
- Ion-selective electrodes (ISEs) : Derivatives like 3-(2-diethylamino-ethylimino)-1,3-dihydro-indol-2-one act as ionophores for metal ion detection (e.g., Cu²⁺), validated via potentiometric measurements .
- Antimicrobial agents : Methoxy and halogen substitutions are screened against bacterial/fungal strains using MIC assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
